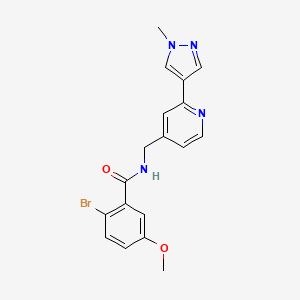

2-bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the second position and a methoxy group at the fifth position of the benzamide ring. Additionally, it features a pyrazole-pyridine moiety attached to the benzamide via a methylene bridge. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide typically involves multiple steps:

Bromination: The starting material, 5-methoxybenzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the second position.

Formation of Pyrazole-Pyridine Moiety: The pyrazole ring is synthesized separately by reacting 1-methylhydrazine with an appropriate diketone. This pyrazole is then coupled with a pyridine derivative through a condensation reaction.

Coupling Reaction: The brominated benzamide is then coupled with the pyrazole-pyridine moiety using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C2 position undergoes nucleophilic substitution under palladium-catalyzed conditions. Key applications include:

-

Suzuki-Miyaura Cross-Coupling : Reacts with boronic acids (e.g., aryl or heteroaryl boronic esters) to form biaryl derivatives. This reaction is critical for introducing diversity into the benzamide scaffold .

-

Amine Coupling : Substitution with primary/secondary amines (e.g., methylamine, piperazine) under basic conditions (K2CO3, DMF, 80–100°C).

Example Conditions :

| Reaction Partner | Catalyst/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| 1-Methylpyrazole-4-boronate | Pd(dppf)Cl2, dioxane/H2O | 120°C (microwave) | 65–80% |

Amide Hydrolysis

The central amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M, reflux) cleaves the amide bond to yield 2-bromo-5-methoxybenzoic acid and the corresponding amine.

-

Basic Hydrolysis : NaOH (2M, 60°C) generates the sodium salt of the benzoic acid.

Stability Note : The amide group remains intact under neutral conditions but is susceptible to hydrolysis in extreme pH environments.

Pyrazole Functionalization

The 1-methylpyrazole moiety participates in regioselective reactions:

-

Electrophilic Substitution : Nitration or halogenation occurs at the C5 position of the pyrazole ring under HNO3/H2SO4 or NXS (X = Cl, Br) .

-

Cross-Dehydrogenative Coupling : Forms fused heterocycles when treated with alkynes and Cu(I) catalysts .

Methoxy Group Reactions

The methoxy group at C5 can be demethylated or modified:

-

Demethylation : BBr3 (1M in DCM, −78°C) converts the methoxy group to a hydroxyl group .

-

Alkylation/Esterification : Reacts with alkyl halides or acyl chlorides under phase-transfer conditions.

Mechanistic Insights

-

Suzuki Coupling : Proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .

-

Amide Hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, and cleavage of the C–N bond.

This compound’s reactivity profile highlights its utility as a multifunctional building block in drug discovery and materials science. Further studies on regioselectivity and catalyst systems could expand its synthetic applications .

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-5-methoxybenzamide: Lacks the pyrazole-pyridine moiety, resulting in different chemical and biological properties.

5-Methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

2-Bromo-5-hydroxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide: The hydroxyl group instead of the methoxy group can alter its chemical behavior and interaction with biological targets.

Uniqueness

The presence of both the bromine atom and the methoxy group, along with the pyrazole-pyridine moiety, makes 2-bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide unique. This combination of functional groups provides a distinct set of chemical reactivities and biological activities, setting it apart from similar compounds.

Activité Biologique

2-Bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that belongs to the class of substituted benzamides. Its structural characteristics, including the presence of bromine and methoxy groups, along with pyridine and pyrazole moieties, suggest significant potential for biological activity, particularly in cancer therapy and other medicinal applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Methoxylation : Introduction of the methoxy group onto the benzene ring.

- Amidation : Formation of the amide bond between the benzene ring and the pyrazole ring.

These reactions are often conducted under controlled conditions using solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to optimize yield and purity .

The exact mechanism of action for this compound remains to be fully elucidated. However, its structural features suggest potential interactions with biological targets such as enzymes or receptors, which may lead to modulation of their activity and subsequent biological effects .

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines:

- MCF7 Cell Line : Demonstrated significant cytotoxic effects with an IC50 value indicating effective inhibition of cell growth.

- NCI-H460 and SF-268 Cell Lines : Showed promising results with growth inhibition values suggesting potential as an anticancer agent .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Other Biological Activities

In addition to anticancer properties, compounds with similar structural motifs have been investigated for anti-inflammatory effects and enzyme inhibition. The incorporation of pyrazole and pyridine rings has been associated with enhanced biological activity, making this compound a candidate for further pharmacological exploration .

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives showed satisfactory potential against MCF7, SF-268, and NCI-H460 cell lines, reinforcing the importance of structural diversity in enhancing biological activity .

- Enzyme Inhibition Studies : Compounds with similar structures have been evaluated for their ability to inhibit specific enzymes involved in cancer progression, highlighting their therapeutic potential .

Propriétés

IUPAC Name |

2-bromo-5-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O2/c1-23-11-13(10-22-23)17-7-12(5-6-20-17)9-21-18(24)15-8-14(25-2)3-4-16(15)19/h3-8,10-11H,9H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZDCDHSOVYPHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.